2-Piperidinol, 1-(1-phenylcyclohexyl)-

Description

Contextualization within Phencyclidine (PCP) Analogues and Metabolites

2-Piperidinol (B1352357), 1-(1-phenylcyclohexyl)- is a hydroxylated metabolite of phencyclidine. The metabolism of PCP in the body is extensive, primarily occurring through oxidation by cytochrome P450 enzymes in the liver. wikipedia.org This process results in the formation of various hydroxylated metabolites, which are generally less pharmacologically active than PCP itself.

Historical Trajectories of Academic Investigation of 2-Piperidinol, 1-(1-phenylcyclohexyl)-

Academic investigation into the metabolites of phencyclidine began in earnest following the identification of its widespread non-medical use in the 1970s. Early research focused on identifying the metabolic pathways of PCP to develop diagnostic tools and to understand its complex pharmacological effects. The synthesis of various hydroxylated derivatives of PCP, including those with hydroxylation on the piperidine (B6355638) ring, was a key step in this research. nih.gov

While specific research focusing exclusively on 2-Piperidinol, 1-(1-phenylcyclohexyl)- is limited in the scientific literature, its existence as a potential metabolite has been acknowledged in the broader context of PCP metabolism studies. The majority of published research has concentrated on the more abundant or pharmacologically active metabolites. The historical trajectory, therefore, places the study of the 2-piperidinol isomer within the ongoing effort to fully characterize the metabolic profile of phencyclidine and its implications for neuropharmacology.

Foundational Significance of 2-Piperidinol, 1-(1-phenylcyclohexyl)- in Chemical Biology Research

The foundational significance of 2-Piperidinol, 1-(1-phenylcyclohexyl)- in chemical biology lies in its role as a tool for probing the structure-activity relationships of the NMDA receptor, the primary target of PCP. By comparing the binding affinities and functional activities of various hydroxylated isomers of PCP, researchers can map the binding pocket of the receptor and understand the chemical features necessary for ligand recognition and channel modulation.

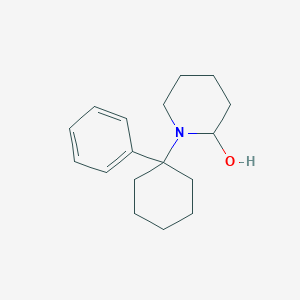

Structure

3D Structure

Properties

CAS No. |

85089-74-3 |

|---|---|

Molecular Formula |

C17H25NO |

Molecular Weight |

259.4 g/mol |

IUPAC Name |

1-(1-phenylcyclohexyl)piperidin-2-ol |

InChI |

InChI=1S/C17H25NO/c19-16-11-5-8-14-18(16)17(12-6-2-7-13-17)15-9-3-1-4-10-15/h1,3-4,9-10,16,19H,2,5-8,11-14H2 |

InChI Key |

ICNGXPRGRGIAMH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Piperidinol, 1 1 Phenylcyclohexyl

Total Synthesis Approaches to 2-Piperidinol (B1352357), 1-(1-phenylcyclohexyl)-

A total synthesis of 2-Piperidinol, 1-(1-phenylcyclohexyl)- would require the strategic construction of the substituted piperidine (B6355638) ring.

The synthesis of 1-(1-phenylcyclohexyl)piperidine (PCP) and its analogs often involves the reaction of a Grignard reagent with a nitrile-containing precursor. A common route to PCP itself involves the reaction of phenylmagnesium bromide with 1-piperidinocyclohexanecarbonitrile.

A plausible, though not explicitly documented, synthetic route to 2-Piperidinol, 1-(1-phenylcyclohexyl)- could involve a multi-step process beginning with the synthesis of 1-(1-phenylcyclohexyl)-2-piperidinone. This intermediate could potentially be formed through a variation of the standard PCP synthesis, perhaps by utilizing a modified piperidine precursor. The subsequent reduction of the lactam (amide) functional group in the 2-piperidinone would then yield the desired 2-piperidinol. Various reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4), are commonly employed for the reduction of amides to amines and could potentially be adapted for this transformation, with careful control of reaction conditions to favor the formation of the hydroxyl group. dtic.mil

Another hypothetical approach could involve the direct oxidation of 1-(1-phenylcyclohexyl)piperidine at the 2-position of the piperidine ring. This would require a highly regioselective oxidation method, which can be challenging to achieve in practice due to the presence of other reactive sites in the molecule.

The following table outlines potential precursor compounds and their corresponding reaction pathways:

| Precursor Compound | Reaction Pathway | Target Intermediate/Product |

| 1-Phenylcyclohexylamine and a suitable 5-halovaleryl halide | Acylation followed by intramolecular cyclization | 1-(1-phenylcyclohexyl)-2-piperidinone |

| 1-(1-phenylcyclohexyl)-2-piperidinone | Reduction (e.g., with LiAlH4) | 2-Piperidinol, 1-(1-phenylcyclohexyl)- |

| 1-(1-phenylcyclohexyl)piperidine | Regioselective oxidation | 2-Piperidinol, 1-(1-phenylcyclohexyl)- |

The presence of a chiral center at the 2-position of the piperidine ring means that 2-Piperidinol, 1-(1-phenylcyclohexyl)- can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often crucial for pharmacological studies. While specific methods for this compound are not described, strategies used for other chiral piperidines could be adapted.

One approach is the chiral resolution of the racemic mixture. This can be achieved by reacting the racemic alcohol with a chiral acid to form diastereomeric salts, which can then be separated by crystallization. For example, derivatives of 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555) have been resolved using d- and l-10-camphorsulfonic acid. nih.gov

Alternatively, asymmetric synthesis could be employed. This might involve the use of chiral catalysts or auxiliaries to control the stereochemistry of a key bond-forming reaction. Chemo-enzymatic methods, which utilize enzymes to catalyze stereoselective transformations, have been successfully used for the asymmetric dearomatization of pyridines to produce chiral piperidines and for the synthesis of enantioenriched 2-alkyl piperidine derivatives through asymmetric reduction. nih.govnih.gov Such enzymatic approaches could potentially be applied to the synthesis of enantiomerically pure 2-Piperidinol, 1-(1-phenylcyclohexyl)-.

Potential stereoselective strategies are summarized in the table below:

| Strategy | Description | Potential Application |

| Chiral Resolution | Separation of enantiomers from a racemic mixture via diastereomeric salt formation with a chiral resolving agent. | Separation of (R)- and (S)-2-Piperidinol, 1-(1-phenylcyclohexyl)-. |

| Asymmetric Synthesis | Use of chiral catalysts, reagents, or auxiliaries to favor the formation of one enantiomer over the other. | Direct synthesis of a single enantiomer of 2-Piperidinol, 1-(1-phenylcyclohexyl)-. |

| Chemo-enzymatic Synthesis | Utilization of enzymes for stereoselective reactions, such as asymmetric reduction or dearomatization. | Enantioselective synthesis of chiral piperidine precursors. nih.govacs.org |

Synthesis of Isotopically Labeled 2-Piperidinol, 1-(1-phenylcyclohexyl)- Analogues for Research

Isotopically labeled compounds are invaluable tools in metabolic and mechanistic studies, often serving as internal standards in quantitative mass spectrometry. The synthesis of deuterated or 13C-labeled analogues of 2-Piperidinol, 1-(1-phenylcyclohexyl)- has not been specifically reported. However, general methods for isotopic labeling of piperidine rings and related structures can be considered.

For deuterium (B1214612) labeling , methods for the regio- and stereoselective incorporation of deuterium into piperidines from pyridine (B92270) precursors have been explored. researchgate.net Additionally, the Eschweiler-Clarke methylation reaction using deuterated formic acid can be used to introduce deuterium into N-methyl groups of piperidines, a strategy that could potentially be adapted for labeling at other positions. mdpi.com

For carbon-13 labeling , the synthesis would likely require starting from a 13C-labeled precursor. For instance, the piperidine ring could be constructed using a 13C-labeled building block. The synthesis of carbon-11-labeled piperidine rings for use as PET probes has been achieved, demonstrating the feasibility of incorporating carbon isotopes into the piperidine scaffold. nih.gov

The following table presents plausible approaches for isotopic labeling:

| Isotope | Labeling Strategy | Potential Precursor |

| Deuterium (²H) | Regio- and stereoselective reduction of a deuterated pyridine precursor. | Deuterated pyridine derivative. researchgate.net |

| Carbon-13 (¹³C) | Synthesis using a ¹³C-labeled starting material for the piperidine ring construction. | ¹³C-labeled glutarimide (B196013) or a related precursor. |

| Carbon-11 (¹¹C) | Rapid methylation or other reaction using a ¹¹C-labeled reagent. | Precursor with a suitable functional group for ¹¹C-alkylation. nih.gov |

Chemical Derivatization Techniques for Enhanced Analytical and Structural Studies

Chemical derivatization is often necessary to improve the analytical properties of polar compounds like hydroxylated metabolites, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Derivatization increases volatility and thermal stability. nih.gov

For GC-MS analysis of hydroxylated PCP metabolites, silylation is a common derivatization technique. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl group to form a more volatile trimethylsilyl (B98337) (TMS) ether. nih.govmdpi.comthermofisher.com

Another widely used method is acylation , which involves reacting the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) or an acid chloride, in the presence of a base. This converts the alcohol to an ester, which is typically more volatile. Acylation can be a successful strategy for derivatizing alcohols for GC-MS analysis, even in complex matrices. nih.govresearchgate.netnih.gov

| Derivatization Technique | Reagent Example | Derivative Formed |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether |

| Acylation | Acetic anhydride, Trifluoroacetic anhydride | Acetate (B1210297) ester, Trifluoroacetate ester |

Derivatization can also be employed to facilitate structural elucidation by spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

In NMR spectroscopy , the formation of derivatives can help to resolve overlapping signals or provide additional structural information through the analysis of chemical shift changes. The characterization of various PCP analogs by 1H and 13C NMR has been reported, providing a basis for the analysis of new derivatives. nih.govresearchgate.netresearchgate.net

In mass spectrometry , derivatization can lead to more predictable and structurally informative fragmentation patterns. The mass spectra of PCP and its analogs typically show characteristic fragmentation, and derivatization of the hydroxyl group in 2-Piperidinol, 1-(1-phenylcyclohexyl)- would alter this fragmentation in a predictable way, aiding in its identification. chemrxiv.orgproquest.com For example, the mass spectra of trimethylsilyl derivatives of various compounds are well-studied. nih.govresearchgate.netnih.gov

The table below summarizes the impact of derivatization on spectroscopic analysis:

| Spectroscopic Method | Effect of Derivatization |

| Nuclear Magnetic Resonance (NMR) | Alters chemical shifts, potentially resolving signal overlap and providing further structural information. |

| Mass Spectrometry (MS) | Modifies fragmentation patterns, often leading to characteristic ions that can confirm the presence of the hydroxyl group and aid in structural elucidation. |

Optimization of Purification and Isolation Techniques for Synthetic 2-Piperidinol, 1-(1-phenylcyclohexyl)-

The effective purification and isolation of 2-Piperidinol, 1-(1-phenylcyclohexyl)- from a crude synthetic mixture are critical for obtaining a product of high purity, which is essential for accurate analytical characterization and further chemical studies. While specific protocols optimized for this particular isomer are not detailed in the existing literature, a comprehensive strategy can be developed by adapting techniques successfully employed for the purification of phencyclidine (PCP) and its various hydroxylated and non-hydroxylated analogs. nih.govnih.govnih.govproquest.com The optimization of these techniques would likely focus on exploiting the unique physicochemical properties of the 2-piperidinol isomer, such as its polarity, which is influenced by the hydroxyl group at the 2-position of the piperidine ring.

A multi-step purification approach would likely be the most effective, combining initial extraction with more refined chromatographic methods.

Initial Purification: Extraction and Recrystallization

Following the synthesis, a primary purification step would involve liquid-liquid extraction to separate the desired product from unreacted starting materials and byproducts. Given the basic nature of the piperidine nitrogen, the pH of the aqueous phase can be manipulated to facilitate separation. The crude product, present as a free base, can be extracted into an organic solvent. Subsequently, washing the organic layer with an acidic solution would convert the amine to its hydrochloride salt, which is typically more water-soluble, allowing for the removal of non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Recrystallization is another fundamental technique that could be optimized for the purification of 2-Piperidinol, 1-(1-phenylcyclohexyl)-. The choice of solvent is critical and would be determined empirically by testing a range of solvents with varying polarities. For the hydrochloride salt of related compounds, alcohols such as 2-propanol have been used effectively. nih.gov The optimization process would involve screening various solvents and solvent mixtures to find conditions that provide high recovery of pure crystalline material.

Chromatographic Techniques

For achieving high purity, chromatographic methods are indispensable. The selection and optimization of these techniques would be guided by the polarity and volatility of the target compound.

Thin-Layer Chromatography (TLC): TLC would serve as a rapid and efficient tool for monitoring the progress of the synthesis and for identifying suitable solvent systems for column chromatography. nih.gov Different stationary phases (e.g., silica (B1680970) gel, alumina) and mobile phases (mixtures of nonpolar and polar solvents) would be tested to achieve optimal separation of the product from impurities.

Column Chromatography: Based on the solvent systems identified through TLC, column chromatography would be employed for the preparative-scale purification of 2-Piperidinol, 1-(1-phenylcyclohexyl)-. The choice of stationary phase would likely be silica gel due to its versatility and the polar nature of the hydroxyl group. A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, would likely provide the best separation.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the isolation of very pure samples, GC and HPLC are powerful techniques. nih.govresearchgate.netmdpi.com The operational parameters for these methods would need to be specifically optimized for the 2-piperidinol isomer.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the analysis of PCP and its analogs. proquest.com Optimization would involve selecting the appropriate column (e.g., a nonpolar or medium-polarity column), temperature program, and injection parameters to ensure good resolution and prevent thermal degradation. Derivatization of the hydroxyl group, for instance, by silylation, might be necessary to improve its chromatographic behavior. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is well-suited for the purification of polar compounds like hydroxylated PCP derivatives. researchgate.netmdpi.com Optimization would focus on the selection of the column (e.g., C18), the mobile phase composition (typically a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol), and the flow rate. The use of a pH-controlled mobile phase could be beneficial for achieving sharp peaks and good separation.

The following interactive data tables summarize potential starting points for the optimization of chromatographic conditions, based on data from related PCP analogs.

Table 1: Potential GC-MS Parameters for the Analysis of 2-Piperidinol, 1-(1-phenylcyclohexyl)-

| Parameter | Suggested Starting Condition | Optimization Considerations |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | Test columns of different polarities for optimal separation from isomers. |

| Injector Temperature | 250 °C | Lower temperatures may be needed to prevent degradation. |

| Temperature Program | Initial temp: 150 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min | Adjust ramp rate and hold times to improve resolution. |

| Carrier Gas | Helium | Optimize flow rate for best efficiency. |

| Derivatization | Silylation (e.g., with BSTFA) | May improve peak shape and thermal stability. |

Table 2: Potential HPLC Parameters for the Purification of 2-Piperidinol, 1-(1-phenylcyclohexyl)-

| Parameter | Suggested Starting Condition | Optimization Considerations |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size | Screen different stationary phases (e.g., C8, Phenyl-Hexyl). |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient elution) | Adjust gradient profile and organic modifier to optimize separation. |

| Flow Rate | 1.0 mL/min | Vary flow rate to balance resolution and analysis time. |

| Detection | UV at 254 nm | Select wavelength based on the compound's UV spectrum. |

| pH of Mobile Phase | Acidic (e.g., using formic acid or TFA) | Can improve peak shape for basic compounds. |

Advanced Structural Elucidation and Conformational Analysis of 2 Piperidinol, 1 1 Phenylcyclohexyl

Spectroscopic Methodologies for Comprehensive Structural Confirmation

Spectroscopy is fundamental to confirming the molecular structure, providing insights from the elemental composition down to the specific arrangement of functional groups.

High-Resolution Mass Spectrometry (HRMS) is a critical first step in structural elucidation, offering an extremely accurate measurement of the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺). This precision allows for the unambiguous determination of the molecular formula. For 2-Piperidinol (B1352357), 1-(1-phenylcyclohexyl)-, the molecular formula is C₁₇H₂₅NO. HRMS analysis, often using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, can confirm this formula by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of accuracy, typically within 5 parts per million (ppm). nih.govresearchgate.netresearchgate.net

| Molecular Formula | Adduct | Calculated Exact Mass (m/z) | Expected Experimental Mass (m/z) |

|---|---|---|---|

| C₁₇H₂₅NO | [M+H]⁺ | 260.2009 | 260.2009 ± 0.0013 |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity and stereochemistry of a molecule in solution. Through a suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments, a complete picture of the carbon-hydrogen framework can be constructed.

For 2-Piperidinol, 1-(1-phenylcyclohexyl)-, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenyl group, typically in the 7.2-7.5 ppm range. The aliphatic protons of the cyclohexyl and piperidine (B6355638) rings would appear further upfield, generally between 1.0 and 3.5 ppm. A key diagnostic signal would be the proton on the carbon bearing the hydroxyl group (H-2 of the piperidine ring), which would be expected to appear as a multiplet around 3.5-4.0 ppm.

The ¹³C NMR spectrum provides information on each unique carbon environment. The phenyl carbons would resonate between 120-150 ppm, while the aliphatic carbons of the two rings would appear in the 20-70 ppm range. The quaternary carbon where the phenyl and piperidine moieties connect to the cyclohexane (B81311) ring would have a characteristic chemical shift.

Two-dimensional NMR experiments are essential for unambiguous assignment. COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to trace the connectivity within the piperidine and cyclohexane rings. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon. Finally, HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire molecular structure, including the connection of the piperidine nitrogen to the quaternary carbon of the cyclohexane ring. The relative stereochemistry, particularly the orientation of the hydroxyl group at the C-2 position, can be inferred from the coupling constants (J-values) and through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. nih.govnih.gov

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| Phenyl C1' | ~145 | - | - |

| Phenyl C2'/C6' | ~128 | ~7.4 | d |

| Phenyl C3'/C5' | ~128.5 | ~7.3 | t |

| Phenyl C4' | ~127 | ~7.2 | t |

| Cyclohexyl C1'' | ~65 | - | - |

| Cyclohexyl CH₂ | ~25-35 | ~1.4-2.2 | m |

| Piperidinyl C2 | ~70 | ~3.8 | m |

| Piperidinyl C3, C4, C5 | ~20-40 | ~1.5-1.9 | m |

| Piperidinyl C6 | ~50 | ~2.5-3.0 | m |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy of its bond vibrations (e.g., stretching, bending).

For 2-Piperidinol, 1-(1-phenylcyclohexyl)-, the IR spectrum would be dominated by several key absorptions. A broad peak in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic phenyl ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexane and piperidine rings would be observed just below 3000 cm⁻¹. Other characteristic peaks would include C=C stretching for the aromatic ring (~1450-1600 cm⁻¹) and C-N stretching for the tertiary amine (~1100-1250 cm⁻¹).

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | 3200-3600 (broad) |

| C-H Stretch | Aromatic (sp²) | 3000-3100 |

| C-H Stretch | Aliphatic (sp³) | 2850-2960 |

| C=C Stretch | Aromatic Ring | 1450-1600 |

| C-N Stretch | Tertiary Amine | 1100-1250 |

| C-O Stretch | Secondary Alcohol | ~1050 |

X-ray Crystallography for Definitive Solid-State Structural Determination

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and unambiguous structural information. This technique determines the precise spatial coordinates of each atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. For a chiral molecule like 2-Piperidinol, 1-(1-phenylcyclohexyl)- (with a stereocenter at C-2), X-ray analysis can establish the relative and absolute stereochemistry. nih.gov The resulting solid-state structure reveals the preferred conformation of the molecule, including the chair conformations of the six-membered rings and the relative orientations (axial/equatorial) of the substituents, providing a static, highly detailed snapshot of the molecular architecture.

Computational Chemistry and Molecular Modeling for Conformational Insights

While X-ray crystallography provides a solid-state structure, computational chemistry allows for the exploration of the molecule's dynamic behavior and conformational landscape in a vacuum or in solution.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules. researchgate.net By solving approximations of the Schrödinger equation, DFT calculations can determine the optimized three-dimensional geometry of the molecule and the relative energies of its various possible conformers. acs.org

For 2-Piperidinol, 1-(1-phenylcyclohexyl)-, DFT calculations could be used to explore the conformational isomers arising from the chair-flipping of the piperidine and cyclohexane rings, as well as the rotation around the C-N and C-C single bonds. These calculations would identify the lowest energy (most stable) conformation and quantify the energy differences between various conformers, such as those with the hydroxyl group in an axial versus an equatorial position on the piperidine ring. Furthermore, DFT can be used to calculate theoretical spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies) that can be compared with experimental results to validate the structural assignment. nih.gov The calculations also provide deep insights into the electronic structure, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations are powerful computational tools used to model the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational landscapes, flexibility, and thermodynamic properties of a molecule like 2-Piperidinol, 1-(1-phenylcyclohexyl)-. While specific MD simulation studies exclusively focused on 2-Piperidinol, 1-(1-phenylcyclohexyl)- are not extensively detailed in publicly accessible research, the principles of MD and conformational analysis of related structures allow for a comprehensive understanding of its likely dynamic behavior.

A molecular dynamics simulation for this compound would typically be set up to explore the rotational freedom around key single bonds and the puckering of the two saturated rings. The primary goal would be to map out the low-energy conformational states and the transition pathways between them, thus defining the molecule's conformational landscape.

The key areas of flexibility in 2-Piperidinol, 1-(1-phenylcyclohexyl)- that would be of interest in a simulation are:

The puckering of the cyclohexane ring.

The puckering of the piperidinol ring.

The rotation of the phenyl group relative to the cyclohexane ring.

The orientation of the hydroxyl group on the piperidinol ring.

Conformational Isomers of the Ring Systems

Both the cyclohexane and piperidine rings are known to exist predominantly in chair conformations to minimize steric and torsional strain. However, they can also adopt other, higher-energy conformations such as boat and twist-boat forms. An MD simulation would track the transitions between these forms, providing information on the energy barriers and the relative populations of each state. For substituted piperidine rings, the position of the substituent can significantly influence the conformational equilibrium. nih.gov

Influence of Substituents

Simulated Conformational Ensemble

A typical MD simulation would generate a trajectory file containing the coordinates of all atoms at discrete time steps. Analysis of this trajectory would reveal the ensemble of conformations that the molecule samples at a given temperature. From this ensemble, various structural parameters can be calculated to describe the molecule's flexibility.

Below is a hypothetical data table summarizing the types of results that would be obtained from a molecular dynamics simulation of 2-Piperidinol, 1-(1-phenylcyclohexyl)-.

| Dihedral Angle | Description | Mean Value (degrees) | Standard Deviation (degrees) |

| C1-C6-N-C5' | Phenyl-Cyclohexyl-Nitrogen-Piperidinol | 65 | 15 |

| C2-C1-N-C2' | Phenyl-Cyclohexyl-Nitrogen-Piperidinol | -175 | 10 |

| C1-N-C2'-C3' | Cyclohexyl-Nitrogen-Piperidinol | 55 | 8 |

| N-C2'-C3'-C4' | Nitrogen-Piperidinol Ring Torsion | -52 | 7 |

| H-O-C2'-N | Hydroxyl Group Orientation | 180 (trans) / 60 (gauche) | 25 |

Note: The data in this table is illustrative of the output of a molecular dynamics simulation and is not based on published experimental or computational results for this specific molecule.

The standard deviation of the dihedral angles provides a quantitative measure of the flexibility around that particular bond. A larger standard deviation indicates greater rotational freedom. The simulation could also reveal correlations between different motions, for instance, how the orientation of the phenyl group might influence the puckering of the piperidinol ring.

By integrating the potential energy over the conformational space sampled, a free energy landscape can be constructed. This landscape provides a clear picture of the most stable conformations (energy minima) and the transition states that connect them.

Biochemical and Pharmacological Research of 2 Piperidinol, 1 1 Phenylcyclohexyl Preclinical Focus

Elucidation of In Vitro Metabolic Pathways and Enzyme Systems

The in vitro metabolism of 2-Piperidinol (B1352357), 1-(1-phenylcyclohexyl)- is primarily investigated using liver preparations, which contain the necessary enzymatic machinery to simulate biotransformation processes that occur in the body.

Hepatic Microsomal Metabolism and Cytochrome P450 Enzyme Involvement

Hepatic microsomes are a key tool in these studies as they are rich in cytochrome P450 (CYP450) enzymes, a superfamily of proteins responsible for the metabolism of a wide array of xenobiotics. Research on the parent compound, phencyclidine, has demonstrated that its metabolism is heavily reliant on the CYP450 system. Studies have indicated that multiple CYP450 isoforms are involved in the oxidative metabolism of PCP and its analogs.

Specifically, the cytochrome P450 2B (CYP2B) subfamily has been identified as playing a significant role in the metabolism of phencyclidine. nih.govresearchgate.net In vitro studies using reconstituted enzyme systems have shown that CYP2B1 and CYP2B4 can metabolize PCP, leading to the formation of various products. nih.govresearchgate.net It is therefore highly probable that the metabolism of 2-Piperidinol, 1-(1-phenylcyclohexyl)- also involves these, and potentially other, CYP450 isoforms. The general reaction catalyzed by these enzymes is oxidation, which serves to make the compound more water-soluble and thus more readily excreted.

Identification and Characterization of Novel Biotransformation Products

The biotransformation of 2-Piperidinol, 1-(1-phenylcyclohexyl)- can be inferred from the well-documented metabolic pathways of its parent compound, PCP. The in vitro metabolism of PCP by liver preparations from various species, including rats, rabbits, monkeys, and cats, has been shown to yield several hydroxylated metabolites. nih.gov

Key biotransformation products of PCP include 4-phenyl-4-piperidinocyclohexanol (B162774) and 1-(1-phenylcyclohexyl)-4-hydroxypiperidine. nih.gov These findings suggest that hydroxylation is a major metabolic pathway for the PCP structure. Consequently, it is anticipated that 2-Piperidinol, 1-(1-phenylcyclohexyl)- could undergo further hydroxylation at other positions on the phenyl or cyclohexyl rings. Additionally, other metabolic transformations observed for PCP, such as N-oxidation and the formation of di-oxygenated metabolites, could also be potential pathways for 2-Piperidinol, 1-(1-phenylcyclohexyl)-. nih.govresearchgate.net The identification of these novel biotransformation products is typically achieved through techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

Enzyme Kinetics and Isotope Effects in Metabolic Reactions

The study of enzyme kinetics provides valuable insights into the efficiency and mechanism of metabolic reactions. For cytochrome P450 enzymes, kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are determined to characterize the interaction between the enzyme and the substrate. While specific kinetic data for 2-Piperidinol, 1-(1-phenylcyclohexyl)- are not extensively documented, the general principles of CYP450 kinetics apply. nih.gov These enzymes can exhibit complex, non-Michaelis-Menten kinetics, including sigmoidal, biphasic, and substrate inhibition patterns, which can arise from the simultaneous interaction of multiple substrate molecules with the enzyme's active site. nih.gov

Isotope effects are another tool used to probe the mechanisms of enzymatic reactions. By substituting an atom in the substrate with one of its heavier isotopes (e.g., deuterium (B1214612) for hydrogen), changes in the reaction rate can be observed. These kinetic isotope effects (KIEs) can provide information about the rate-determining step of the reaction and the nature of the transition state. Such studies would be instrumental in elucidating the precise mechanism of hydroxylation and other metabolic transformations of 2-Piperidinol, 1-(1-phenylcyclohexyl)- by CYP450 enzymes.

Receptor Binding and Ligand Interaction Studies (In Vitro and Ex Vivo)

The pharmacological activity of 2-Piperidinol, 1-(1-phenylcyclohexyl)- is largely determined by its ability to bind to and modulate the function of various receptors and transporters in the central nervous system.

N-Methyl-D-aspartate (NMDA) Receptor Affinity and Receptor Occupancy

The N-Methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, is a primary target for phencyclidine and its analogs. The affinity of these compounds for the NMDA receptor is typically assessed through radioligand binding assays, where they compete with a radiolabeled ligand, such as [3H]MK-801, for binding to the receptor in brain membrane preparations. nih.govresearchgate.net

Studies on various PCP analogs have shown that structural modifications can significantly alter their affinity for the NMDA receptor. nih.govnih.gov While direct and comprehensive binding affinity data for 2-Piperidinol, 1-(1-phenylcyclohexyl)- is limited, research on related hydroxylated metabolites of PCP can provide valuable insights. The introduction of a hydroxyl group can influence the binding affinity, and the position of this group is crucial. Receptor occupancy studies, which measure the proportion of receptors that are bound by a ligand at a given concentration, are essential for understanding the in vivo pharmacological effects. Such studies for 2-Piperidinol, 1-(1-phenylcyclohexyl)- would help to correlate its binding affinity with its functional activity at the NMDA receptor. doi.org

Table 1: Comparative NMDA Receptor Binding Affinities of Selected PCP Analogs

| Compound | Ki (nM) for [3H]MK-801 Binding |

| Phencyclidine (PCP) | Varies by study, typically in the low nanomolar range |

| 1-(1-phenyl-3-methylcyclohexyl)piperidine (cis isomer 2b) | Approximately 3 times less potent than PCP |

Interactions with Monoamine Transporters (Dopamine, Serotonin (B10506), Norepinephrine)

Besides the NMDA receptor, phencyclidine and its analogs are known to interact with monoamine transporters, which are responsible for the reuptake of dopamine (B1211576) (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET) from the synaptic cleft. The interaction of these compounds with monoamine transporters is typically evaluated through in vitro assays that measure the inhibition of radiolabeled monoamine uptake into synaptosomes or cells expressing the specific transporters.

Table 2: Monoamine Transporter Inhibition Profile of a Representative PCP Analog (BTCP)

| Transporter | IC50 (nM) |

| Dopamine Transporter (DAT) | High Affinity |

| Serotonin Transporter (SERT) | Lower Affinity |

| Norepinephrine Transporter (NET) | Lower Affinity |

Characterization of Sigma Receptor Subtype Affinity

The compound 2-Piperidinol, 1-(1-phenylcyclohexyl)- belongs to the arylcyclohexylamine class, which is known to interact with multiple receptor systems, including sigma receptors (SRs). SRs are unique intracellular proteins with two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), which are implicated in a wide range of cellular functions and are considered valuable targets for therapeutic development. nih.gov Preclinical research has focused on characterizing the binding affinity and selectivity of arylcyclohexylamines for these subtypes to understand their pharmacological profiles.

The affinity of a ligand for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. While specific binding data for 2-Piperidinol, 1-(1-phenylcyclohexyl)- are not extensively documented in publicly available literature, the affinity profile can be inferred from studies on its parent compound, phencyclidine (PCP), and related analogues. PCP itself exhibits moderate affinity for sigma receptors, in addition to its primary action at the N-methyl-D-aspartate (NMDA) receptor. nih.gov

Research into various piperidine (B6355638) and piperazine (B1678402) derivatives has shown that the nature and position of substituents on the piperidine ring can significantly influence affinity and selectivity for σ1 and σ2 receptors. uniba.itnih.gov For instance, studies on N-cyclohexylpiperazine derivatives have identified compounds with high affinity for σ2 receptors. nih.gov Similarly, certain 3,3-dimethylpiperidine (B75641) derivatives show high selectivity for the σ1 receptor. nih.gov The introduction of a hydroxyl group, as in 2-Piperidinol, 1-(1-phenylcyclohexyl)-, is expected to alter the physicochemical properties of the molecule, thereby affecting its interaction with the binding pockets of sigma receptor subtypes. The precise impact would depend on stereochemistry and the specific conformational constraints of the receptor binding site.

Table 1: Representative Sigma Receptor Affinities of Related Piperidine Compounds Note: This table includes data for related compounds to provide context for the potential affinity of 2-Piperidinol, 1-(1-phenylcyclohexyl)-. Data for the specific subject compound is not available.

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| Haloperidol (Reference) | 2.5 | - | - |

| PB28 (Reference σ2 Ligand) | 0.38 | 0.68 | 0.56 |

| BD-1063 (Reference σ1 Antagonist) | - | - | - |

| Phencyclidine (PCP) | Moderate Affinity | Moderate Affinity | - |

Electrophysiological Investigations of Receptor Modulation (In Vitro and Ex Vivo Models)

Electrophysiological techniques are crucial for investigating how compounds like 2-Piperidinol, 1-(1-phenylcyclohexyl)- modulate the function of ion channels and receptors at the cellular level. The primary molecular target for the parent compound, PCP, is the ion channel of the NMDA receptor. nih.govresearchgate.net Therefore, electrophysiological studies of its analogues are often focused on their effects on NMDA receptor-mediated currents.

In vitro and ex vivo models, such as cultured neurons or acute brain slices, are commonly employed for these investigations. Techniques like whole-cell patch-clamp and loose-patch clamp recording allow for the direct measurement of ion flow through cell membranes in response to receptor activation. nih.govelsevierpure.comfrontiersin.org In a typical experiment to assess NMDA receptor modulation, a neuron is voltage-clamped, and currents are evoked by applying glutamate, the endogenous agonist for the NMDA receptor. nih.govnorthwestern.edu The effect of a test compound is then determined by applying it to the cell and observing changes in the amplitude, kinetics, or voltage-dependency of the glutamate-evoked currents.

PCP and its analogues are known to be non-competitive antagonists of the NMDA receptor, binding to a site within the receptor's ion channel, often referred to as the "PCP site". researchgate.netnih.gov This binding blocks the flow of ions, primarily Ca2+, through the channel. This mechanism is "use-dependent," meaning the channel must be opened by an agonist before the blocker can bind. Electrophysiological recordings can confirm this mechanism by demonstrating a greater degree of block with repeated or prolonged agonist application. While specific data for 2-Piperidinol, 1-(1-phenylcyclohexyl)- is scarce, its structural similarity to PCP strongly suggests it would also function as an NMDA receptor antagonist. The presence and position of the hydroxyl group may influence its binding kinetics and potency within the ion channel.

Structure-Activity Relationship (SAR) Studies of 2-Piperidinol, 1-(1-phenylcyclohexyl)- and Related Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the arylcyclohexylamine class, extensive SAR studies have been conducted by systematically modifying the three main structural components: the aromatic ring, the cyclohexane (B81311) ring, and the amine moiety.

The core pharmacophore for PCP-like activity consists of three key features:

An Aromatic Ring: A phenyl group is the classic feature, providing essential hydrophobic and electronic interactions with the receptor.

A Cycloalkyl Ring: A cyclohexane ring serves as a rigid scaffold, optimally positioning the other two elements.

A Basic Amine: A piperidine ring containing a protonatable nitrogen atom is crucial for activity. This amine is believed to interact with negatively charged residues within the receptor binding site.

The spatial relationship between these three components is critical for high-affinity binding. The 1,1-geminal substitution pattern on the cyclohexane ring locks the phenyl and piperidine rings into a specific orientation that is essential for potent activity at the NMDA receptor. The introduction of a hydroxyl group onto the piperidine ring, as in 2-Piperidinol, 1-(1-phenylcyclohexyl)-, adds a polar functional group that can potentially form hydrogen bonds, altering the compound's binding affinity, selectivity, and pharmacokinetic properties compared to the parent PCP molecule.

To elucidate the SAR of this class, medicinal chemists have rationally designed and synthesized a wide array of analogues. These modifications have systematically probed the importance of each part of the molecular scaffold.

Cyclohexane Ring Modifications: Analogues with different ring sizes (e.g., cyclopentyl, cycloheptyl) have been synthesized. These studies have generally shown that the six-membered cyclohexane ring is optimal for PCP-like activity.

Aromatic Ring Substitutions: Adding substituents to the phenyl ring has been explored to modulate electronic properties and steric bulk. For example, the synthesis of methoxy- and fluoro-substituted PCP analogues has been performed to investigate their effects on receptor binding and functional activity. biomolther.org

Piperidine Ring Modifications: This has been a major focus of SAR studies.

Hydroxylation: The synthesis of various monohydroxylated derivatives of PCP, including those with the hydroxyl group on the piperidine ring (e.g., 3-piperidinol and 4-piperidinol analogues), has been reported. nih.gov These studies help determine how the position of a polar group affects receptor interaction. For example, a new derivative, 1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinol, was synthesized to examine its analgesic effects. nih.gov

Alkylation: Introduction of methyl groups at various positions on the piperidine or cyclohexane rings has been used to explore steric tolerance at the receptor and the influence of stereochemistry on activity. nih.gov

The synthesis of 2-Piperidinol, 1-(1-phenylcyclohexyl)- and its isomers would be a logical step in these SAR studies to provide a complete picture of how hydroxylation at every position of the piperidine ring influences pharmacological activity.

Investigation of Intracellular Signaling Pathways and Downstream Effects (Cellular Models)

The interaction of 2-Piperidinol, 1-(1-phenylcyclohexyl)- with its primary targets, such as the NMDA and sigma receptors, initiates a cascade of intracellular signaling events that ultimately produce its physiological effects. Cellular models, including primary neuronal cultures and immortalized cell lines expressing specific receptors, are invaluable tools for dissecting these pathways.

As a likely NMDA receptor antagonist, the primary downstream effect of 2-Piperidinol, 1-(1-phenylcyclohexyl)- would be the blockade of calcium (Ca2+) influx through the NMDA receptor channel. NMDA receptor-mediated Ca2+ entry is a critical trigger for numerous signaling cascades involved in synaptic plasticity, gene expression, and cell survival. By inhibiting this influx, the compound can modulate these processes. Standard cellular techniques to investigate this include:

Calcium Imaging: Using fluorescent Ca2+ indicators to directly visualize and quantify changes in intracellular calcium concentrations in response to NMDA receptor activation in the presence and absence of the compound.

Kinase Activation Assays: NMDA receptor signaling involves the activation of various protein kinases, such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and components of the mitogen-activated protein kinase (MAPK) pathway. biointerfaceresearch.com Western blotting or immunofluorescence can be used to measure the phosphorylation (activation) state of these kinases.

Furthermore, the compound's activity at sigma receptors suggests it could modulate a different set of signaling pathways. Sigma-1 receptors, for instance, are located at the endoplasmic reticulum-mitochondrion interface and are known to influence cellular processes like lipid metabolism, ion channel function, and protein folding. nih.gov Ligand binding to σ1R can modulate intracellular Ca2+ signaling by interacting with IP3 receptors. Investigating the downstream effects of σ1R interaction would involve assessing changes in these cellular functions in appropriate cell lines. The unique pharmacological profile of the compound would arise from the integration of the signaling pathways modulated by both NMDA and sigma receptors.

Advanced Analytical Methodologies for Quantification and Detection of 2 Piperidinol, 1 1 Phenylcyclohexyl

Chromatographic Techniques for High-Resolution Separation and Quantification

Chromatographic methods are fundamental to the analysis of 2-Piperidinol (B1352357), 1-(1-phenylcyclohexyl)- due to their exceptional ability to separate the analyte from endogenous interferences in biological samples. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstones of modern analytical toxicology for this purpose. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Optimization

GC-MS has long been a robust and reliable technique for the analysis of PCP and its metabolites. nih.gov The development of a GC-MS method for 2-Piperidinol, 1-(1-phenylcyclohexyl)- involves careful optimization of several parameters to achieve adequate separation and sensitivity. mdpi.com Sample preparation often requires extraction and derivatization to improve the volatility and thermal stability of the polar hydroxylated metabolite.

Method optimization typically involves selecting an appropriate capillary column, such as a non-polar DB-5 or a mid-polarity DB-35 column, which provides good resolution for arylcyclohexylamines. chemrxiv.org The temperature program of the GC oven is critical and is ramped to ensure the separation of the analyte from other compounds. The mass spectrometer is usually operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns useful for structural elucidation and library matching. ub.edu For enhanced sensitivity and selectivity, selected ion monitoring (SIM) can be employed, where the instrument is set to detect only specific mass-to-charge (m/z) ratio ions characteristic of the target analyte. ub.edulongdom.org

Key considerations in GC-MS method development include the potential for thermal degradation of the analyte, especially for hydroxylated metabolites. nih.gov For instance, gas chromatography analysis of similar 4-methoxy-substituted arylcyclohexylamines has shown notable degradation, leading to the detection of the substituted 1-phenylcyclohex-1-ene nucleus. nih.gov This highlights the importance of optimizing injector temperature and using derivatization agents to protect the hydroxyl group.

Interactive Table: Typical GC-MS Parameters for PCP and Analog Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Agilent DB-5 (30 m x 0.25 mm x 0.25 µm) | chemrxiv.org |

| Carrier Gas | Helium (99.999% purity) | chemrxiv.org |

| Injector Temperature | 250 °C | sums.ac.ir |

| Ionization Mode | Electron Ionization (EI) at 70 eV | sums.ac.ir |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) | ub.edu |

| Mass Range | 40-500 amu | sums.ac.ir |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has become the preferred method for the quantification of drugs and metabolites in biological fluids due to its high sensitivity, specificity, and applicability to polar, non-volatile compounds like 2-Piperidinol, 1-(1-phenylcyclohexyl)-. marshall.edunih.govrsc.org This technique eliminates the need for derivatization, simplifying sample preparation and reducing analysis time. nih.gov

A typical LC-MS/MS method involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by chromatographic separation on a reverse-phase column (e.g., C18). nih.govnih.gov The mobile phase usually consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), run under a gradient elution program to achieve optimal separation. researchgate.netlongdom.orgnih.gov

Detection is performed using a tandem mass spectrometer, most commonly with an electrospray ionization (ESI) source operating in positive ion mode. nih.govthermofisher.com Quantification is achieved through multiple reaction monitoring (MRM), which provides excellent selectivity by monitoring a specific precursor-to-product ion transition. nih.gov For 2-Piperidinol, 1-(1-phenylcyclohexyl)-, the precursor ion would be its protonated molecule [M+H]⁺, and the product ions would be characteristic fragments formed upon collision-induced dissociation. A deuterium-labeled internal standard, such as PCP-d5, is often used to ensure accuracy and precision. nih.gov Validated LC-MS/MS methods for related compounds have demonstrated excellent linearity, accuracy, and precision, with lower limits of quantification (LLOQ) reaching the picogram-per-milliliter level. marshall.edunih.gov

Interactive Table: LC-MS/MS Method Validation Parameters for PCP

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 1 ng/mL to 125 ng/mL | marshall.edu |

| Correlation Coefficient (r²) | > 0.997 | nih.gov |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | marshall.edu |

| Accuracy (% Error) | < 14% | nih.gov |

| Precision (% CV) | < 5.0% | nih.gov |

Chiral Chromatography for Enantiomeric Separation and Quantification

The presence of stereogenic centers in 2-Piperidinol, 1-(1-phenylcyclohexyl)- means it exists as enantiomers. These stereoisomers may exhibit different pharmacological and toxicological profiles. unife.it Therefore, enantioselective analysis is crucial for a comprehensive toxicological assessment. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), is the most widely used method for separating enantiomers. springernature.comnih.govmdpi.com

CSPs based on macrocyclic glycopeptides (e.g., vancomycin) or derivatized polysaccharides (e.g., amylose (B160209) or cellulose) have proven effective for separating a wide range of chiral compounds, including arylcyclohexylamines. unife.itmdpi.com The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the stationary phase. nih.gov

Method development involves screening various CSPs and mobile phase compositions (normal phase, reversed-phase, or polar organic modes) to achieve baseline resolution. mdpi.comrsc.org The choice of mobile phase modifiers and additives can significantly influence enantioselectivity. rsc.org Coupling chiral HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the enantioselective quantification of 2-Piperidinol, 1-(1-phenylcyclohexyl)- in biological samples. unife.itrsc.org

Advanced Spectroscopic Techniques for Trace Detection

While chromatographic methods coupled with mass spectrometry are the gold standard for quantification, advanced spectroscopic techniques offer alternative or complementary approaches, particularly for rapid and highly sensitive detection.

Surface-Enhanced Raman Spectroscopy (SERS) for Sensitive Detection

Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive vibrational spectroscopy technique capable of detecting analytes at extremely low concentrations, potentially down to the single-molecule level. clinmedjournals.orgnih.gov The technique relies on the massive enhancement of the Raman scattering signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver. internationaljournal.org.in

For the detection of 2-Piperidinol, 1-(1-phenylcyclohexyl)-, a SERS-based method would involve the use of a colloidal solution of metal nanoparticles or a solid SERS substrate. internationaljournal.org.infrontiersin.org The interaction of the analyte with the plasmonic nanostructures leads to a significant amplification of its characteristic Raman spectrum, providing a unique chemical fingerprint for identification. internationaljournal.org.inmdpi.com SERS offers advantages such as minimal sample preparation, non-destructive analysis, and the potential for use in portable, field-based devices. frontiersin.orgmdpi.com The development of SERS spectral libraries for drugs and their metabolites is an active area of research that could facilitate the rapid identification of compounds like 2-Piperidinol, 1-(1-phenylcyclohexyl)- in forensic contexts. frontiersin.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS) Applications

Capillary Electrophoresis (CE) is a powerful separation technique that offers high resolution and efficiency with minimal sample consumption. nih.gov When coupled with mass spectrometry, CE-MS becomes a highly sensitive and selective analytical tool for a wide range of molecules, including pharmaceuticals and their metabolites. nih.govufmg.br

In CE, charged analytes are separated based on their differential migration in a background electrolyte (BGE) under the influence of an electric field. ufmg.br The separation of 2-Piperidinol, 1-(1-phenylcyclohexyl)- would be achieved by optimizing the pH and composition of the BGE. The high separation efficiency of CE can resolve complex mixtures, and its coupling to MS provides definitive identification and quantification based on mass-to-charge ratios. diva-portal.org CE-MS is particularly well-suited for the analysis of small sample volumes, making it a valuable tool in biomedical and forensic investigations where sample quantity may be limited. nih.gov

Following a comprehensive search for scholarly articles and analytical data, it has been determined that there is a significant lack of specific, published research focused on the advanced analytical methodologies for the compound 2-Piperidinol, 1-(1-phenylcyclohexyl)- .

The available scientific literature extensively covers the parent compound, phencyclidine (PCP), and its other hydroxylated isomers, such as 1-(1-phenylcyclohexyl)-4-piperidinol. However, detailed protocols, validation data, and specific research findings pertaining to the sample preparation and quantitative analysis of the 2-piperidinol isomer are not present in the accessible literature.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the provided outline for "2-Piperidinol, 1-(1-phenylcyclohexyl)-". Constructing content on the specified topics—such as optimized SPE/LLE protocols, miniaturized extraction techniques, and rigorous method validation parameters (Linearity, Accuracy, Precision, LOD/LOQ)—would require fabricating data that does not exist in the public domain, which would compromise the factual integrity of the response.

Research and analytical methods are highly specific to the chemical structure of a compound, and data for one isomer (e.g., the 4-hydroxy metabolite) cannot be accurately substituted for another (the 2-hydroxy isomer).

Should future research on the analytical chemistry of 2-Piperidinol, 1-(1-phenylcyclohexyl)- be published and become available, this topic could be revisited.

Preclinical Research Models and Experimental Systems for 2 Piperidinol, 1 1 Phenylcyclohexyl Studies

In Vivo Animal Models for Pharmacokinetic and Pharmacodynamic Research (Excluding Clinical Outcomes)

No specific studies utilizing in vivo animal models to investigate the pharmacokinetic and pharmacodynamic properties of 2-Piperidinol (B1352357), 1-(1-phenylcyclohexyl)- were found in the public domain.

Investigation of Distribution and Excretion Profiles in Rodent Models

There is no available research detailing the investigation of the distribution and excretion profiles of 2-Piperidinol, 1-(1-phenylcyclohexyl)- in rodent models such as rats or mice. Consequently, data on its absorption, tissue distribution, metabolic pathways, and routes of elimination are not available.

Analysis of Neurochemical Changes in Specific Brain Regions

No studies were identified that have analyzed the neurochemical changes induced by 2-Piperidinol, 1-(1-phenylcyclohexyl)- in specific brain regions of animal models. Research on related compounds often involves techniques like in vivo microdialysis to measure changes in neurotransmitter levels, but such data does not exist for this specific compound.

Cell Culture Models for Investigations of Cellular Uptake, Efflux, and Metabolism

There is no published research on the use of cell culture models to investigate the cellular uptake, efflux, and metabolism of 2-Piperidinol, 1-(1-phenylcyclohexyl)-. Such studies would be crucial for understanding its cellular permeability and potential interactions with cellular transport mechanisms.

Ex Vivo Brain Slice Preparations for Neurotransmitter Release and Receptor Function Studies

No scientific literature is available that describes the use of ex vivo brain slice preparations to study the effects of 2-Piperidinol, 1-(1-phenylcyclohexyl)- on neurotransmitter release and receptor function. This type of research would provide insights into its direct actions on neural circuits.

Data Tables

Due to the absence of specific research data for 2-Piperidinol, 1-(1-phenylcyclohexyl)-, no data tables can be generated.

Computational and Theoretical Studies of 2 Piperidinol, 1 1 Phenylcyclohexyl

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interaction Modeling

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 2-Piperidinol (B1352357), 1-(1-phenylcyclohexyl)-, and its biological receptor. nih.gov These methods are fundamental in structure-based drug design, offering a detailed view of the binding mode and affinity. openmedicinalchemistryjournal.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a multitude of possible conformations and orientations of the ligand within the receptor's binding site and assigning a score to each pose based on a scoring function, which estimates the binding affinity. openmedicinalchemistryjournal.com For 2-Piperidinol, 1-(1-phenylcyclohexyl)-, docking studies would typically target known receptors of phencyclidine and its analogs, such as the NMDA receptor. The results would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues of the receptor.

Molecular Dynamics (MD) Simulations provide a dynamic picture of the ligand-receptor complex over time, taking into account the flexibility of both the ligand and the receptor. dntb.gov.uanih.gov Starting from a docked pose, an MD simulation would solve Newton's equations of motion for the atoms in the system, revealing the stability of the binding mode and conformational changes that may occur upon binding. utupub.fi These simulations can also be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone.

Table 1: Illustrative Molecular Docking Results of 2-Piperidinol, 1-(1-phenylcyclohexyl)- with a Hypothetical Receptor

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR345, PHE456, SER234 |

| Hydrogen Bonds | 1 (with SER234) |

| Hydrophobic Interactions | TYR345, PHE456 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds. nih.govresearchgate.net

To develop a QSAR model for 2-Piperidinol, 1-(1-phenylcyclohexyl)-, a dataset of structurally related compounds with known biological activities would be required. For each compound, a set of molecular descriptors, which are numerical representations of its chemical structure, would be calculated. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP). researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

A validated QSAR model could then be used to predict the biological activity of 2-Piperidinol, 1-(1-phenylcyclohexyl)- and to guide the design of new analogs with potentially improved activity.

Table 2: Example of Molecular Descriptors for QSAR Analysis of 2-Piperidinol, 1-(1-phenylcyclohexyl)-

| Descriptor | Value |

| Molecular Weight | 259.4 g/mol |

| LogP | 3.8 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 2 |

| Polar Surface Area | 21.3 Ų |

Note: The data in this table is based on the chemical structure and for illustrative purposes only.

In Silico Prediction of Metabolic Pathways and Potential Metabolites

In silico methods for predicting drug metabolism are crucial for identifying potential metabolites, which may have their own pharmacological or toxicological profiles. nih.gov These computational tools can simulate the metabolic transformations that a compound like 2-Piperidinol, 1-(1-phenylcyclohexyl)- is likely to undergo in the body, primarily mediated by cytochrome P450 (CYP) enzymes.

Metabolism prediction software utilizes various approaches, including expert systems based on known biotransformation rules, machine learning models trained on large datasets of metabolic reactions, and docking studies with CYP enzyme structures. nih.gov For 2-Piperidinol, 1-(1-phenylcyclohexyl)-, these tools would predict the most probable sites of metabolism on the molecule, such as hydroxylation of the phenyl or cyclohexyl rings, or N-dealkylation. The output would be a list of potential metabolites and the likelihood of their formation.

Table 3: Predicted Major Metabolites of 2-Piperidinol, 1-(1-phenylcyclohexyl)-

| Metabolite | Predicted Metabolic Reaction |

| 1-(1-phenylcyclohexyl)-2,4-piperidinediol | Hydroxylation of the piperidine (B6355638) ring |

| 1-(1-(4-hydroxyphenyl)cyclohexyl)-2-piperidinol | Hydroxylation of the phenyl ring |

| 1-(1-phenyl-4-hydroxycyclohexyl)-2-piperidinol | Hydroxylation of the cyclohexyl ring |

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Non-clinical focus)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of early-stage drug discovery, helping to assess the pharmacokinetic potential of a compound. researchgate.net In silico models can provide rapid estimations of these properties for 2-Piperidinol, 1-(1-phenylcyclohexyl)- based on its chemical structure. nih.govresearchgate.net

These predictive models are typically based on QSAR-like approaches or physicochemical principles. nih.gov They can estimate a wide range of ADME properties, including:

Absorption: Parameters such as intestinal absorption, Caco-2 permeability, and oral bioavailability.

Distribution: Predictions of plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: As discussed in the previous section, prediction of metabolic stability and the involvement of specific CYP isozymes.

Excretion: Estimation of clearance and half-life.

These in silico predictions, while not a substitute for experimental data, are valuable for prioritizing compounds and identifying potential pharmacokinetic liabilities early in the research process. dntb.gov.ua

Table 4: Predicted ADME Properties of 2-Piperidinol, 1-(1-phenylcyclohexyl)-

| ADME Property | Predicted Value |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | High |

| Plasma Protein Binding | >90% |

| CYP2D6 Inhibition | Likely |

| Renal Clearance (log ml/min/kg) | 0.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Future Directions and Emerging Research Avenues for 2 Piperidinol, 1 1 Phenylcyclohexyl Research

Development of Novel Analytical Probes and Advanced Detection Platforms

The accurate and sensitive detection of 2-Piperidinol (B1352357), 1-(1-phenylcyclohexyl)- is crucial for both clinical and forensic toxicology. While current methods like gas chromatography-mass spectrometry (GC-MS) are effective, future research is focused on developing more sophisticated and field-deployable analytical tools. nih.gov

Key Research Thrusts:

Development of Selective Immunosensors: The creation of highly specific antibodies or synthetic receptors for 2-Piperidinol, 1-(1-phenylcyclohexyl)- could lead to the development of rapid and sensitive immunosensors. These platforms, potentially utilizing techniques like surface plasmon resonance (SPR) or electrochemical impedance spectroscopy (EIS), would offer real-time detection in various biological matrices.

Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are becoming increasingly important for the unambiguous identification and quantification of metabolites in complex samples. tandfonline.comnih.gov Future work will likely focus on developing and validating robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that can differentiate between various hydroxylated PCP metabolites. tandfonline.com

Novel Derivatization Reagents: The development of new derivatization agents tailored for hydroxylated compounds can enhance their chromatographic separation and mass spectrometric detection, improving sensitivity and specificity. nih.gov

Table 1: Emerging Analytical Platforms for 2-Piperidinol, 1-(1-phenylcyclohexyl)- Detection

| Platform | Principle | Potential Advantages |

| Immunosensors | Antibody-antigen recognition | High specificity, rapid detection, potential for portability |

| LC-HRMS/MS | High-resolution mass analysis | Unambiguous identification, quantification in complex matrices |

| Novel Derivatization | Chemical modification | Improved chromatographic and mass spectrometric properties |

Deepening Understanding of Stereoisomer-Specific Pharmacological Activities and Metabolic Fates

2-Piperidinol, 1-(1-phenylcyclohexyl)- possesses chiral centers, meaning it exists as different stereoisomers (enantiomers and diastereomers). It is well-established in pharmacology that stereoisomers of a drug can exhibit significantly different biological activities and metabolic pathways. nih.gov A critical future direction is to dissect these differences for the stereoisomers of this metabolite.

Areas for Investigation:

Stereospecific Synthesis and Separation: The development of efficient methods for the stereoselective synthesis or chiral separation of the individual isomers of 2-Piperidinol, 1-(1-phenylcyclohexyl)- is a prerequisite for studying their specific biological effects.

Pharmacodynamic and Pharmacokinetic Profiling: In vitro and in vivo studies are needed to compare the binding affinities of each stereoisomer to relevant receptors, such as the NMDA receptor, and to characterize their individual absorption, distribution, metabolism, and excretion (ADME) profiles. Research on methyl-substituted PCP analogs has already demonstrated significant differences in potency between stereoisomers, highlighting the importance of such investigations. nih.gov

Metabolic Stereoselectivity: Investigating whether the metabolism of PCP preferentially produces certain stereoisomers of 2-Piperidinol, 1-(1-phenylcyclohexyl)- and whether subsequent metabolic steps are also stereoselective will provide a more complete picture of its biotransformation.

Table 2: Potential Stereoisomer-Specific Differences

| Aspect | Potential Variation | Research Implication |

| Receptor Binding | Different affinities for NMDA and other receptors | Varied pharmacological potency and effects |

| Metabolism | Different rates and pathways of further metabolism | Differences in duration of action and potential for drug-drug interactions |

| Excretion | Varied rates of elimination from the body | Altered detection windows in toxicological screening |

Exploration of Environmental and Forensic Implications (Non-human research applications)

The presence of PCP and its metabolites in the environment, particularly in wastewater, is an area of growing concern. Understanding the environmental fate and toxicological impact of 2-Piperidinol, 1-(1-phenylcyclohexyl)- on non-human organisms is an important emerging research avenue.

Future Research Focus:

Wastewater-Based Epidemiology: Developing sensitive analytical methods to detect and quantify 2-Piperidinol, 1-(1-phenylcyclohexyl)- in wastewater can serve as a tool for monitoring PCP consumption at a community level.

Ecotoxicological Studies: Investigating the potential toxic effects of this metabolite on aquatic organisms and other wildlife is crucial for assessing its environmental risk.

Forensic Entomology: Exploring the accumulation and detection of 2-Piperidinol, 1-(1-phenylcyclohexyl)- in insects found at death scenes could provide valuable information in forensic investigations, potentially helping to establish a post-mortem interval.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies

Omics technologies, which allow for the large-scale study of biological molecules, offer a powerful approach to understanding the systemic effects of 2-Piperidinol, 1-(1-phenylcyclohexyl)-. By applying metabolomics and proteomics, researchers can gain a more holistic view of the biochemical perturbations caused by this compound.

Promising Applications:

Metabolomic Profiling: Untargeted metabolomics can identify a broad range of small molecule changes in biological fluids and tissues following exposure to 2-Piperidinol, 1-(1-phenylcyclohexyl)-. This can reveal novel biomarkers of exposure and provide insights into the metabolic pathways that are disrupted. The application of metabolomics has already shown promise in identifying biomarkers for other substances of abuse, such as cocaine. mdpi.com

Proteomic Analysis: Proteomics can be used to identify changes in protein expression and post-translational modifications in response to the compound. This can help to elucidate the molecular mechanisms of its action and identify potential protein targets.

Systems Biology Integration: Integrating data from metabolomics, proteomics, and other omics platforms can provide a comprehensive, systems-level understanding of the biological impact of 2-Piperidinol, 1-(1-phenylcyclohexyl)-, moving beyond the study of single molecular targets.

Table 3: Application of Omics Technologies

| Omics Technology | Information Gained | Potential Impact |

| Metabolomics | Global metabolic changes, biomarker discovery | Improved diagnostics, understanding of metabolic disruption |

| Proteomics | Alterations in protein expression and function | Identification of molecular targets and mechanisms of action |

| Systems Biology | Integrated understanding of biological perturbations | Comprehensive view of the compound's effects |

Q & A

Q. Table 1. Key Spectroscopic Techniques for Structural Validation

| Technique | Application | Reference |

|---|---|---|

| X-ray Crystallography | Absolute configuration determination | |

| 2D NMR (NOESY) | Stereochemical assignment | |

| HPLC-MS | Purity and stability analysis |

Q. Table 2. Experimental Design Optimization Parameters

| Variable | Range Tested | Significance (p-value) |

|---|---|---|

| Temperature | 60–100°C | <0.05 |

| Catalyst Loading | 5–15 mol% | 0.12 |

| Solvent Polarity | Dichloromethane to DMF | <0.01 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.